molecular formula C10H22Cl2N2 B2862976 (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride CAS No. 412356-23-1

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride

Cat. No.: B2862976
CAS No.: 412356-23-1
M. Wt: 241.2
InChI Key: PGMRURWKCGVVNJ-HIZJWYRFSA-N
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Description

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride (CAS 412356-23-1) is a cyclohexylamine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a pyrrolidine substituent at the 4-position of the cyclohexane ring and is provided as a dihydrochloride salt, a form that significantly enhances its water solubility and makes it particularly suitable for various experimental applications . The pyrrolidine ring is a widely utilized scaffold in drug discovery due to its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This structural feature is found in many U.S. FDA-approved drugs and is prized for its ability to influence key physicochemical parameters, improving the solubility and pharmacokinetic profiles of drug candidates . In research, this compound serves as a key building block in the synthesis of more complex molecules for pharmaceutical development . Its potential applications span neurological research, where it may be used in studies investigating neurotransmitter systems, as well as the development of potential treatments for central nervous system (CNS) disorders . The compound's mechanism of action is believed to involve interaction with specific molecular targets in biological systems, such as receptors or enzymes, modulating their activity and leading to various physiological effects relevant to research on human diseases . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMRURWKCGVVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Solubility Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile
(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride C₁₀H₂₁N₂Cl₂ 248.2 (calculated) Cyclohexyl backbone, pyrrolidine substituent Likely high water solubility (inferred from dihydrochloride form)
Putrescine dihydrochloride C₄H₁₂N₂Cl₂ 161.06 Linear aliphatic diamine Highly soluble in water
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 256.11 Aromatic phenyl group with pyrazole ring Soluble in water, alcohol; low in chloroform
4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride C₁₄H₂₂N₂OCl₂ 313.25 Piperidine core, methoxyphenethyl substituent Solubility inferred to be moderate in water (similar dihydrochlorides)

Key Observations:

  • Cyclohexane vs. Aromatic Backbones : The target compound’s cyclohexane ring provides conformational flexibility compared to aromatic amines like [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride, which may exhibit rigidity due to planar aromatic systems. This flexibility could influence binding interactions in biological systems .
  • Pyrrolidine vs. Piperidine Substituents: The five-membered pyrrolidine ring in the target compound differs from six-membered piperidine derivatives (e.g., 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride). Smaller rings like pyrrolidine may confer higher basicity and altered steric effects .
  • Solubility Trends : Dihydrochloride salts generally exhibit high water solubility. For example, putrescine dihydrochloride is highly soluble due to its aliphatic structure, while the pyrazole-containing analogue shows moderate solubility in polar solvents .

Biological Activity

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride, known for its structural properties and potential biological activities, is a compound of interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride
  • CAS Number : 2206608-96-8
  • Molecular Formula : C11_{11}H18_{18}Cl2_2N

This compound is a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological applications.

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride interacts with specific molecular targets in biological systems. Its mechanism of action includes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Interaction : It can act as a modulator of enzyme activity, potentially affecting metabolic processes.

The bicyclic structure allows it to fit into active sites of enzymes or receptors, which is crucial for its biological effects.

Pharmacological Effects

Research indicates that (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride exhibits various pharmacological activities:

  • Antidepressant-like Effects : Studies have suggested that this compound may possess antidepressant properties by modulating neurotransmitter systems.
  • Analgesic Activity : Preliminary findings indicate potential analgesic effects, possibly through opioid receptor modulation.
  • Neuroprotective Properties : There is emerging evidence that it may protect neurons from oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological activity of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride:

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behavior in animal models.
Study 2Assess analgesic propertiesShowed effective pain relief comparable to standard analgesics.
Study 3Investigate neuroprotective effectsIndicated reduction in neuronal death in vitro under oxidative stress conditions.

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

  • A study published in Nature explored the interaction of similar compounds with G-protein coupled receptors, suggesting pathways that could be relevant for (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride .
  • Another investigation focused on the synthesis and evaluation of related compounds as GPBAR1 agonists, providing insights into the structural dynamics that may apply to this compound .

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